molecular formula C10H19NO B12283151 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol

3-Propyl-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B12283151
M. Wt: 169.26 g/mol
InChI Key: CYCQSJNMNUERLZ-UHFFFAOYSA-N
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Description

3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the reaction of butyraldehyde with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction leads to the formation of isopropyl nor-tropinone, which is then hydrogenated using a nickel catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various alcohols or amines.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

3-Propyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies on its biological activity and interactions with biological targets.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-propyl-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C10H19NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3

InChI Key

CYCQSJNMNUERLZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CCC(C1)C2O

Origin of Product

United States

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